(3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile
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Overview
Description
(3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile: is a bile acid derivative known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of hydroxyl groups at the 3 and 7 positions, along with a nitrile group at the 23 position, making it a valuable subject of study in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile typically involves multiple steps, starting from readily available steroid precursors.
Industrial Production Methods: Industrial production of this compound may involve the use of advanced techniques such as continuous flow chemistry and biocatalysis to enhance yield and purity. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for research and commercial applications .
Chemical Reactions Analysis
Types of Reactions: (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include ketones, carboxylic acids, amines, ethers, and esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: In chemistry, (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology: In biological research, this compound is studied for its potential role in cellular processes and metabolic pathways. It is used to investigate the effects of bile acid derivatives on cell signaling and gene expression .
Medicine: In medicine, this compound is explored for its therapeutic potential in treating liver diseases and metabolic disorders. Its ability to modulate bile acid pathways makes it a candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as an intermediate in the synthesis of other bioactive molecules. Its stability and reactivity make it suitable for large-scale manufacturing processes .
Mechanism of Action
The mechanism of action of (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile involves its interaction with specific molecular targets and pathways. It is known to modulate bile acid receptors and transporters, influencing bile acid synthesis and secretion. This modulation can lead to changes in cholesterol metabolism and liver function .
Comparison with Similar Compounds
Ursodeoxycholic Acid (UDCA): A bile acid used to treat liver diseases.
Chenodeoxycholic Acid (CDCA): Another bile acid with therapeutic applications.
Norursodeoxycholic Acid (norUDCA): A homolog of UDCA with distinct properties.
Uniqueness: (3alpha,5beta,7beta)-3,7-Dihydroxy-24norcholane-23-nitrile is unique due to its specific hydroxylation pattern and the presence of a nitrile group. This structural uniqueness allows it to interact differently with biological targets compared to other bile acids, offering potential advantages in therapeutic applications .
Properties
IUPAC Name |
3-(3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)butanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H37NO2/c1-14(8-11-24)17-4-5-18-21-19(7-10-23(17,18)3)22(2)9-6-16(25)12-15(22)13-20(21)26/h14-21,25-26H,4-10,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYRKNDIHBKVMOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H37NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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